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Abstract
This technical guide provides a comprehensive structural analysis of the molecule RL-6-Me-7-
OH (7-hydroxy-6-methyl-8-(1-D-ribityl)lumazine), a metabolite involved in the riboflavin

biosynthetic pathway and a weak agonist for Mucosal-Associated Invariant T (MAIT) cells. This

document details the molecule's structural and physicochemical properties, provides

established experimental protocols for its analysis, and illustrates its role in the MAIT cell

activation signaling pathway. All quantitative data are presented in structured tables, and key

experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction
RL-6-Me-7-OH, also known as Masuda's compound V, is a pteridine derivative that plays a role

in riboflavin (vitamin B2) metabolism.[1] Its chemical formula is C12H16N4O7.[2] Structurally, it

is a lumazine core substituted with a methyl group at the 6-position, a hydroxyl group at the 7-

position, and a D-ribityl group at the 8-position.[2] This molecule has garnered significant

interest in immunology due to its ability to be presented by the MHC class I-related protein 1

(MR1) to MAIT cells, thereby acting as a weak agonist.[3][4] Understanding the precise three-

dimensional structure of RL-6-Me-7-OH is crucial for elucidating its biological function and for

the rational design of more potent MAIT cell modulators.
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Physicochemical and Structural Properties
The structural and physicochemical properties of RL-6-Me-7-OH have been determined

through a combination of spectroscopic techniques and X-ray crystallography.

General Properties
Property Value Source

IUPAC Name

7-hydroxy-6-methyl-8-

[(2S,3S,4R)-2,3,4,5-

tetrahydroxypentyl]-2,3,4,8-

tetrahydropteridine-2,4-dione

PubChem

Molecular Formula C12H16N4O7

Molecular Weight 328.28 g/mol

Canonical SMILES

CC1=C(O)N(C2=C(N1)C(=O)N

C(=O)N2)C--INVALID-LINK--

O)O">C@@HO

PubChem

InChI Key
COXMGTTXHPRZBO-

BBVRLYRLSA-N
FooDB

X-ray Crystallography Data
The crystal structure of RL-6-Me-7-OH in complex with human MR1 and a MAIT T-cell receptor

(TCR) has been determined at a resolution of 2.40 Å (PDB ID: 4LCW). This structure provides

precise atomic coordinates and allows for the detailed analysis of intermolecular interactions.

Parameter Value

PDB ID 4LCW

Resolution 2.40 Å

Method X-RAY DIFFRACTION

R-Value Work 0.179

R-Value Free 0.227
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Note: Detailed bond lengths and angles for the RL-6-Me-7-OH molecule within this complex

can be obtained by analyzing the crystallographic information file (CIF) from the Protein Data

Bank.

Experimental Protocols
This section outlines the detailed methodologies for the key experiments used in the structural

analysis and synthesis of RL-6-Me-7-OH.

Synthesis of 7-hydroxy-6-methyl-8-D-ribityllumazine
The synthesis of RL-6-Me-7-OH can be achieved through the oxidation of 6,7-dimethyl-8-D-

ribityllumazine. A general protocol is as follows:

Synthesis Workflow for RL-6-Me-7-OH

Starting Materials

Reaction Steps

Products

5-amino-6-D-ribitylaminouracil

Condensation

2,3-butanedione

6,7-dimethyl-8-D-ribityllumazine

Formation of lumazine ring

Oxidation

RL-6-Me-7-OH

e.g., with benzoquinone
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Caption: Synthesis workflow for RL-6-Me-7-OH.

Condensation: React 5-amino-6-D-ribitylaminouracil with 2,3-butanedione in an appropriate

solvent to form 6,7-dimethyl-8-D-ribityllumazine.

Oxidation: The resulting 6,7-dimethyl-8-D-ribityllumazine is then oxidized, for example using

benzoquinone, to yield 7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH).

Purification: The final product is purified using techniques such as high-performance liquid

chromatography (HPLC).

X-ray Crystallography of the MR1-RL-6-Me-7-OH-TCR
Complex
The following protocol provides a general overview for obtaining the crystal structure of a

protein-ligand complex, based on the methodology used for PDB entry 4LCW.
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X-ray Crystallography Workflow
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Click to download full resolution via product page

Caption: General workflow for X-ray crystallography.

Protein Expression and Purification: The MR1 and MAIT TCR proteins are expressed (e.g.,

in E. coli) and purified to homogeneity.

Complex Formation: The purified MR1 and TCR are mixed with an excess of RL-6-Me-7-OH
to form the ternary complex.
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Crystallization: The complex is subjected to crystallization screening using techniques like

vapor diffusion. For 4LCW, crystals were grown at 277 K in a solution containing 0.2 M

sodium acetate, 0.1 M Bis-Tris-Propane pH 6.5, and 20% PEG 3350.

Data Collection: Crystals are cryo-cooled and diffraction data is collected using a synchrotron

X-ray source.

Structure Solution and Refinement: The structure is solved using molecular replacement and

refined to yield the final atomic model.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of RL-6-Me-7-OH in solution.

Sample Preparation: Dissolve 5-10 mg of purified RL-6-Me-7-OH in a suitable deuterated

solvent, such as DMSO-d6 or D2O.

Data Acquisition:

1H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the

chemical shifts and coupling constants of the hydrogen atoms.

13C NMR: Obtain a proton-decoupled 13C NMR spectrum to identify the chemical shifts of

the carbon atoms.

2D NMR: Perform two-dimensional NMR experiments, such as COSY (Correlation

Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), to establish the

connectivity between protons and carbons, confirming the overall structure.

Data Analysis: The resulting spectra are processed and analyzed to assign all proton and

carbon signals to the corresponding atoms in the molecule.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the exact mass of RL-6-Me-7-OH and to study its

fragmentation pattern, further confirming its identity.
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Sample Preparation: Prepare a dilute solution of RL-6-Me-7-OH in a solvent compatible with

the chosen ionization method (e.g., methanol/water for electrospray ionization - ESI).

Data Acquisition:

Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio

(m/z) of the molecular ion. For RL-6-Me-7-OH, the expected [M+H]+ ion would be

approximately m/z 329.1197.

Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced

dissociation (CID) to generate a characteristic fragmentation pattern.

Data Analysis: The exact mass measurement is used to confirm the elemental composition,

and the fragmentation pattern provides further structural information.

Signaling Pathway
RL-6-Me-7-OH is involved in the activation of MAIT cells through its presentation by the MR1

molecule on antigen-presenting cells (APCs).
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MAIT Cell Activation by RL-6-Me-7-OH
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Caption: MAIT cell activation pathway involving RL-6-Me-7-OH.
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Antigen Presentation: RL-6-Me-7-OH, derived from the microbial riboflavin synthesis

pathway, is captured by the MR1 molecule within an antigen-presenting cell.

Complex Formation and Trafficking: The MR1-RL-6-Me-7-OH complex is then transported to

the surface of the APC.

TCR Recognition: The semi-invariant T-cell receptor on the surface of a MAIT cell recognizes

and binds to the MR1-RL-6-Me-7-OH complex.

MAIT Cell Activation: This recognition event triggers a signaling cascade within the MAIT

cell, leading to its activation.

Effector Functions: Activated MAIT cells then carry out their effector functions, which include

the rapid release of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor

necrosis factor-alpha (TNF-α).

Conclusion
The structural analysis of RL-6-Me-7-OH provides critical insights into its role as a modulator of

the immune system. The detailed crystallographic data, in conjunction with spectroscopic

analysis, offers a comprehensive understanding of its molecular architecture. The provided

experimental protocols serve as a valuable resource for researchers working on the synthesis

and characterization of this and related molecules. Furthermore, the elucidation of its

involvement in the MAIT cell activation pathway opens avenues for the development of novel

therapeutics targeting this important class of immune cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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